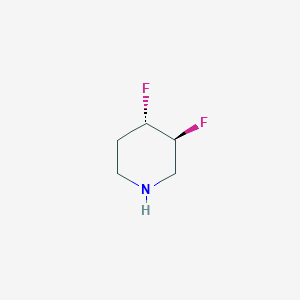

trans-3,4-Difluoropiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

(3S,4S)-3,4-difluoropiperidine |

InChI |

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5-/m0/s1 |

InChI Key |

BQWQIGWFVSNAHY-WHFBIAKZSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1F)F |

Canonical SMILES |

C1CNCC(C1F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: trans-3,4-Difluoropiperidine as a pKa Modulator in Drug Design

Topic: trans-3,4-Difluoropiperidine pKa Modulation in Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11.2) often liabilities lead optimization. High basicity correlates with poor membrane permeability (low LogD at pH 7.4), high P-glycoprotein (P-gp) efflux, and increased risk of hERG channel inhibition (cardiotoxicity).

This guide analyzes the strategic deployment of This compound as a bioisostere. Unlike simple 4,4-difluorination or 3,3-difluorination, the trans-3,4-substitution pattern offers a unique vector for modulating pKa into the optimal range (8.0–9.0) while leveraging the gauche effect to control conformational bias.[1] This document provides the mechanistic rationale, comparative data, and experimental workflows necessary to utilize this moiety for improving ADME/Tox profiles.

The Fluorine Effect: Mechanistic Grounding

Inductive pKa Depression

The introduction of fluorine atoms onto a piperidine ring lowers the basicity of the nitrogen lone pair through the electron-withdrawing inductive effect (-I). The magnitude of this effect depends on the distance (number of bonds) between the fluorine and the nitrogen.

- -effect (3-position): Strongest influence. A single fluorine at C3 typically lowers pKa by ~1.5–2.0 log units.

- -effect (4-position): Moderate influence. A single fluorine at C4 lowers pKa by ~0.8–1.2 log units.

-

Additivity: In this compound, these effects are largely additive, depressing the pKa from ~11.2 to the physiologically relevant window of 8.5–9.0.

Conformational Control: The Gauche Effect

Beyond basicity, the this compound motif is valuable for its rigidifying properties. The fluorine gauche effect —the tendency of C–F bonds to align gauche to adjacent electron-donating orbitals (like C–H or N-lone pairs)—dictates the preferred chair conformation.

In the trans-isomer, the interplay between the C3-F and C4-F dipoles and the nitrogen lone pair creates a distinct conformational preference that differs from the cis-isomer. This allows chemists to "lock" the piperidine ring into a specific vector, potentially improving ligand-target binding affinity by reducing the entropic penalty of binding.

Structural Dynamics & Comparative Data

pKa and Lipophilicity Comparison

The following table synthesizes experimental and high-confidence predicted values for piperidine analogs. Note how this compound occupies a "Goldilocks" zone—lowering pKa sufficiently to improve LogD without rendering the amine non-basic (as seen with 3,3-difluoro analogs).

| Scaffold | Substitution | pKa (Approx) | LogD | Primary Utility | |

| Piperidine | None | 11.2 | 0 | Low (Ionized) | Base Scaffold |

| 4-Fluoropiperidine | 4-F | ~10.0 | -1.2 | Moderate | Metabolic Block |

| 3-Fluoropiperidine | 3-F | ~9.2 | -2.0 | High | pKa Tuning |

| 4,4-Difluoropiperidine | 4,4-F | ~8.5 | -2.7 | High | Metabolic Block + pKa |

| 3,3-Difluoropiperidine | 3,3-F | ~7.4 | -3.8 | Very High | Aggressive pKa Drop |

| This compound | 3,4-F | ~8.7 | -2.5 | Optimal | pKa + Conformation |

Conformational Analysis (Graphviz)

The diagram below illustrates the structural relationships and the "decision tree" for selecting the trans-3,4 motif during lead optimization.

Figure 1: Decision logic for piperidine fluorination strategies. The this compound offers a balance of pKa modulation and stereochemical control.

Impact on ADME/Tox Properties

hERG Inhibition Mitigation

The hERG potassium channel possesses a promiscuous binding pocket that strongly interacts with basic amines via cation-

-

Mechanism: By lowering the pKa of the piperidine nitrogen from ~11 to ~8.7, the fraction of the drug that is positively charged at physiological pH is reduced (though it remains largely protonated). More importantly, the electron density on the nitrogen is reduced , weakening the cation-

interaction strength. -

Result: A shift from piperidine to this compound frequently results in a >10-fold reduction in hERG affinity (

increase).

Permeability (LogD) and Efflux

Passive membrane permeability is driven by the concentration of the neutral species.

-

Equation:

(for bases). -

Application: A pKa drop from 11.0 to 8.7 significantly increases the fraction of neutral species (f

) at pH 7.4.-

Piperidine (pKa 11.0): f

-

This compound (pKa 8.7): f

-

-

Impact: This ~200-fold increase in the neutral fraction drastically improves passive diffusion and can saturate P-gp efflux transporters, improving CNS penetration.

Experimental Protocols

Synthesis: Dearomatization-Hydrogenation Approach

While direct fluorination is difficult, the most robust route to this compound involves the reduction of fluorinated pyridines.

Protocol Summary:

-

Reaction: Hydrogenation using a Rhodium (Rh) or Platinum (Pt) catalyst in acidic media (HCl/AcOH) or using specialized heterogeneous catalysts (e.g., Rh/C).

-

Stereocontrol: The cis isomer is often the kinetic product of heterogeneous hydrogenation. To access the trans isomer, one may need to utilize thermodynamic equilibration or specific chiral catalysts. Alternatively, nucleophilic fluorination of 3-fluoro-4-hydroxypiperidine precursors (with inversion of configuration) ensures trans selectivity.

-

Note: Commercially available as the HCl salt (CAS: 1419101-24-8).[2]

-

pKa Determination (Potentiometric Titration)

To validate the modulation in your specific scaffold, accurate pKa measurement is required.

Methodology:

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Sample Prep: Dissolve 1–2 mg of the compound in 0.15 M KCl (ionic strength adjusted).

-

Titration: Perform triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Data Analysis: Use the Bjerrum plot analysis to determine the pKa.

-

Validation Criterion: The difference between the three runs must be <0.05 log units.[3] If the compound is insoluble at high pH, use a cosolvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Case Study Logic: The KSP Inhibitor Paradigm

Based on principles from MK-0731 (Merck)

In the development of Kinesin Spindle Protein (KSP) inhibitors, a piperidine moiety was essential for binding but caused high P-gp efflux.

-

Baseline: Unsubstituted piperidine (pKa ~10.5)

Efflux Ratio > 20.[3] -

Modification: Introduction of fluorine at the 3-position.

-

Observation: The axial-fluorine conformer (stabilized by the gauche effect) provided the optimal pKa (~8.5) and vector alignment for the binding pocket, whereas the equatorial conformer was less potent.

-

Application to 3,4-Difluoro: By moving to this compound, researchers can access a similar pKa space but with added metabolic stability at the 4-position (blocking oxidation) and a distinct dipole vector that may further reduce hERG liability compared to the mono-fluoro analog.

References

-

Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4] Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Cox, C. D., et al. (2008). Discovery of the Kinesin Spindle Protein Inhibitor MK-0731.[5] Journal of Medicinal Chemistry, 51(14), 4239–4252. Link

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115. Link

-

PubChem. (n.d.). This compound Hydrochloride.[2] National Library of Medicine. Link

Sources

- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 2. This compound HCl | C5H10ClF2N | CID 72207986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

fluorinated piperidine bioisosteres for medicinal chemistry

Technical Whitepaper: Strategic Implementation of Fluorinated Piperidines in Drug Discovery

Executive Summary: The Fluorine Scan

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, the "naked" piperidine moiety often presents liabilities: excessive basicity (

This technical guide details the strategic deployment of fluorinated piperidine bioisosteres . Unlike simple steric blocking, fluorination of the piperidine core fundamentally alters the electronic landscape of the molecule. We will explore how specific substitution patterns (3-F, 4-F, 4,4-F2) modulate

Physicochemical Rationale

Basicity Modulation ( Tuning)

The introduction of fluorine, the most electronegative element, exerts a powerful inductive effect (

-

Why it matters:

-

Permeability: At physiological pH (7.4), a standard piperidine (

) is >99.9% ionized.[1] Reducing the -

hERG Liability: Potent hERG blockers often possess a basic amine and lipophilic tails.[1] Lowering the basicity of the piperidine nitrogen is a proven strategy to reduce hERG affinity while maintaining target potency.

-

Table 1: Comparative Physicochemical Properties of Fluorinated Piperidines

| Scaffold | Structure | Approx. | Primary Utility | |

| Piperidine | ~11.0 | 0.0 | Baseline scaffold. | |

| 4-Fluoropiperidine | 4-F-Pip | ~9.6 | +0.15 | Metabolic blocking (C4); mild |

| 3-Fluoropiperidine | 3-F-Pip | ~8.4 | +0.25 | Strong |

| 4,4-Difluoropiperidine | 4,4-F2-Pip | ~8.5 | +0.40 | Metabolic blocking; removes chirality issues.[1] |

| 3,3-Difluoropiperidine | 3,3-F2-Pip | ~7.5 | +0.55 | Aggressive |

Conformational Control: The Gauche Effect

In 3-fluoropiperidines, the fluorine atom does not behave merely as a small hydrogen replacement.[1] It exhibits a strong preference for the axial orientation, particularly in the protonated state.[2]

-

Mechanism: This is driven by charge-dipole interactions between the electronegative fluorine and the positively charged ammonium center (

), as well as hyperconjugation ( -

Application: If your pharmacophore requires a specific vector for the nitrogen lone pair or substituent, 3-fluorination can "lock" the ring conformation, reducing the entropic penalty of binding.[1]

Strategic Decision Framework

The following logic flow illustrates when to deploy specific fluorinated analogs during Lead Optimization.

Figure 1: Decision matrix for selecting fluorinated piperidine bioisosteres based on specific ADMET liabilities.

Case Study: KSP Inhibitor (MK-0731)

A classic example of this logic is the development of the Kinesin Spindle Protein (KSP) inhibitor MK-0731 by Merck.[1][2]

-

Challenge: The initial piperidine lead suffered from P-glycoprotein (P-gp) efflux and poor bioavailability due to high basicity.[1][2]

-

Solution: Introduction of a 3-fluoro substituent.

-

Outcome: The 3-F analog lowered the

to ~7.6 (axial isomer), reducing P-gp recognition and improving oral exposure while maintaining potency.[1] Interestingly, the axial fluorine isomer was superior to the equatorial isomer due to the specific dipole alignment relative to the nitrogen proton [1].[2]

Synthetic Methodology: Deoxofluorination

The most robust method for accessing 4,4-difluoropiperidines is the deoxofluorination of the corresponding ketone (4-piperidone) using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

Reaction Mechanism

The reaction proceeds via the attack of the ketone oxygen on the sulfur atom of DAST, followed by the displacement of the activated oxygen by fluoride ions.

Figure 2: Simplified mechanism of DAST-mediated gem-difluorination.[1]

Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-4,4-difluoropiperidine Target Scale: 5.0 mmol

Safety Warning: DAST is thermally unstable and can decompose explosively above 90°C. It reacts violently with water to produce HF.[1] All glassware must be oven-dried, and the reaction performed under an inert atmosphere (Argon/Nitrogen).[1]

Materials:

-

N-Boc-4-piperidone (1.0 g, 5.0 mmol)[1]

-

DAST (Diethylaminosulfur trifluoride) (1.3 mL, 10.0 mmol, 2.0 equiv)[1]

-

Dichloromethane (DCM), anhydrous (20 mL)[1]

-

Saturated aqueous

[1]

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon for 5 minutes.

-

Dissolution: Add N-Boc-4-piperidone (1.0 g) and anhydrous DCM (15 mL). Stir until fully dissolved.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

-

Addition: Add DAST (1.3 mL) dropwise via a glass syringe over 10 minutes. Note: Plastic syringes may degrade if in contact with DAST for prolonged periods.[1]

-

Reaction: Stir at -78°C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature (25°C) slowly. Stir for an additional 12–16 hours.[1] Monitor by TLC (stain with ninhydrin or KMnO4; fluoro-compounds often run faster than the ketone).[1]

-

Quenching (Critical): Cool the mixture back to 0°C (ice bath). Very slowly add saturated aqueous

(20 mL) dropwise. Caution: Vigorous effervescence will occur due to HF neutralization. -

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The gem-difluoro product is typically a white crystalline solid or clear oil.[1]

Yield Expectation: 75–85%

References

-

Cox, C. D., et al. (2008).[1] "Kinesin spindle protein (KSP) inhibitors.[1][2] Part 1: The discovery of 3-fluoropiperidines as potent, orally active agents."[1] Bioorganic & Medicinal Chemistry Letters, 18(16), 4542-4545.[1] Link[1]

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link[1]

-

Meanwell, N. A. (2018).[1][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

Champagne, P. A., et al. (2015).[1] "Deoxofluorination of Aliphatic Alcohols and Ketones." Organic Reactions, 87,[1] 1. Link[1]

Sources

Technical Guide: Solubility Profiling & Handling of 3,4-Difluoropiperidine Hydrochloride

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,4-difluoropiperidine hydrochloride , a critical fluorinated building block in medicinal chemistry.

Executive Summary

3,4-Difluoropiperidine hydrochloride (specifically the trans isomer, CAS: 1419101-24-8, or cis racemate) is a specialized heterocyclic amine salt used to modulate basicity and lipophilicity in drug candidates. Unlike the achiral 4,4-difluoro analog, the 3,4-substitution pattern introduces chirality and specific conformational biases (gauche effects) that influence both receptor binding and physicochemical solubility.

This guide provides a derived solubility classification based on structural analogs (3,3- and 4,4-difluoropiperidine), supported by rigorous experimental protocols for precise determination.

Physicochemical Profile

Understanding the fundamental properties of the salt is a prerequisite for interpreting solubility data. The introduction of fluorine atoms on the piperidine ring significantly lowers the pKa of the amine compared to the parent piperidine, altering its pH-dependent solubility profile.

| Property | Value / Description | Context |

| IUPAC Name | 3,4-difluoropiperidine hydrochloride | Usually supplied as trans-racemate or enantiopure.[1] |

| CAS Number | 1419101-24-8 (trans-racemate) | Distinct from 4,4-difluoro (144230-52-4). |

| Molecular Weight | 157.59 g/mol | C₅H₉F₂N[1][2] · HCl |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage. |

| pKa (Calculated) | 7.4 – 7.8 | Significantly lower than Piperidine (~11.1) due to electron-withdrawing F atoms. |

| Melting Point | 173 – 177 °C | High lattice energy typical of stable HCl salts. |

Solubility Data Analysis

The following solubility classification is derived from empirical data of structural analogs (4,4-difluoropiperidine HCl) and standard behavior of fluorinated amine salts.

Solvent Compatibility Table

Data represents saturation limits at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |

| Aqueous | Water (pH 7) | Very High | > 100 mg/mL | Ideal for stock solutions; stable at neutral pH. |

| Protic Organic | Methanol | High | 50 - 80 mg/mL | Preferred solvent for transfers and NMR (MeOD). |

| Protic Organic | Ethanol | Moderate | 10 - 30 mg/mL | Solubility decreases significantly with temperature; useful for recrystallization. |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Standard for biological assays; watch for hygiene (DMSO penetrates skin). |

| Polar Aprotic | Acetonitrile | Low | < 5 mg/mL | Poor solubility; often requires water co-solvent. |

| Non-Polar | Dichloromethane | Sparingly Soluble | < 1 mg/mL | Salt form is generally insoluble; requires conversion to free base for extraction. |

| Non-Polar | Diethyl Ether | Insoluble | < 0.1 mg/mL | Used as an anti-solvent to precipitate the salt. |

The "Fluorine Effect" on Solubility

The 3,4-difluoro substitution creates a "polar hydrophobic" effect. While the salt is highly water-soluble, the Free Base (generated at pH > 8.0) exhibits higher lipophilicity (LogP) than non-fluorinated piperidine.

-

Mechanism: The C-F bonds reduce the hydrogen-bond accepting capability of the amine nitrogen (lowered pKa), meaning the free base partitions more readily into organic layers during extraction than typical amines.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (saturation Shake-Flask)

Use this for quick "Go/No-Go" solvent selection.

-

Preparation: Weigh 50 mg of 3,4-difluoropiperidine HCl into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Turbid/Solid Persists: Saturation point reached.

-

-

Calculation:

-

Validation: If soluble in < 500 µL (100 mg/mL), stop and classify as "High."

Protocol B: pH-Dependent Solubility Profiling (Potentiometric)

Critical for formulation and extraction optimization.

-

Stock: Prepare a 10 mM solution of the salt in water.

-

Titration: Titrate with 0.1 M NaOH while monitoring turbidity via UV-Vis (500 nm) or nephelometry.

-

Precipitation Point: Note the pH where the solution becomes cloudy. This is the pHmax (pH of maximum solubility for the salt before free-base precipitation).

-

Expected Result: Precipitation of the free base oil/solid likely occurs around pH 9.0 - 10.0.

-

Process Chemistry & Purification Logic

The solubility differential between alcohols and ethers is the basis for high-purity isolation.

Recrystallization Workflow

-

Solvent System: Ethanol / Diethyl Ether (or MTBE).

-

Logic: The salt dissolves in hot ethanol but is insoluble in ether.

-

Procedure:

-

Dissolve crude salt in minimum boiling Ethanol.

-

Cool to room temperature.

-

Slowly add Ether until persistent turbidity is observed.

-

Cool to 4°C overnight to maximize yield.

-

Diagram: Solubility & Isolation Logic

The following diagram illustrates the equilibrium states and isolation pathways.

Caption: Solubility transitions driven by pH adjustment and anti-solvent addition for purification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207986, trans-3,4-Difluoropiperidine HCl. Retrieved from [Link]

-

Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine – a story from multiple orientations. Discusses conformational bias and salt properties of fluorinated piperidines. Retrieved from [Link]

-

Greb, A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Details synthesis and isolation of fluorinated piperidine salts. Retrieved from [Link]

Sources

Structural & Physicochemical Divergence of 3,4-Difluoropiperidine Isomers

The following technical guide details the structural, physicochemical, and synthetic divergences between cis- and trans-3,4-difluoropiperidine.

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The introduction of vicinal difluoro motifs into piperidine scaffolds is a high-impact strategy in modern drug design, offering modulation of basicity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. However, the stereochemical relationship between the fluorine atoms (cis vs. trans) dictates the molecule's conformational landscape through the gauche effect , fundamentally altering the vector of the dipole moment and the availability of the nitrogen lone pair.

This guide analyzes the competing steric and stereoelectronic forces driving the behavior of 3,4-difluoropiperidines, providing actionable protocols for their synthesis and application.

Stereoelectronic Origins: The Gauche Effect & Conformational Locking

The structural behavior of 3,4-difluoropiperidine is governed by the fluorine gauche effect , a stereoelectronic phenomenon where C–F bonds prefer to be gauche (dihedral angle

Conformational Analysis[1][2][3][4][5][6]

A. This compound

In a standard cyclohexane system, 1,2-trans substituents prefer the diequatorial (eq, eq) conformation to avoid 1,3-diaxial steric strain. However, in 3,4-difluoropiperidine, the situation is complex:

-

Diequatorial (eq, eq): The F–C–C–F dihedral angle is

(Anti). This maximizes steric stability but violates the gauche effect. -

Diaxial (ax, ax): The F–C–C–F dihedral angle is

(Gauche). This satisfies the gauche effect but incurs significant steric penalties (1,3-diaxial interactions).

Result: The trans-isomer exists in a solvent-dependent equilibrium. In non-polar solvents, the diaxial conformer is surprisingly populated due to the gauche effect and dipole minimization. In polar solvents (water/methanol), the diequatorial conformer dominates due to solvation of its larger dipole moment.

B. Cis-3,4-difluoropiperidine

The cis-isomer is conformationally "locked" relative to the trans-isomer. Regardless of the chair flip, one fluorine is axial and the other is equatorial (ax, eq).

-

Geometry: The F–C–C–F dihedral is always

(Gauche). -

Stability: This isomer inherently satisfies the gauche effect in both chair conformations, making it generally more thermodynamically stable in the gas phase than the anti-oriented trans-conformer.[2]

Visualization of Conformational Dynamics

The following diagram illustrates the energy trade-offs and equilibrium shifts.

Caption: Conformational equilibrium of 3,4-difluoropiperidine. Note the solvent-dependent flip for the trans-isomer.

Physicochemical Profiling: pKa and Lipophilicity[6][8]

The orientation of the C–F dipoles significantly impacts the basicity of the piperidine nitrogen. This is a critical consideration when optimizing solubility and hERG avoidance.

Comparative Data Table

| Property | Cis-3,4-difluoropiperidine | This compound | Mechanism |

| Basicity (pKa) | Higher (~7.8 - 8.2) | Lower (~7.2 - 7.6) | Intramolecular H-bond stabilization ( |

| Lipophilicity (LogP) | Intermediate | Variable | Trans (eq,eq) is highly polar (low LogP). Trans (ax,ax) is less polar (high LogP). |

| Dipole Moment | Moderate | High (in eq,eq form) | Vector addition of C-F bonds. Trans (eq,eq) vectors align (~60°), maximizing dipole. |

| Metabolic Stability | High | High | Both isomers block C3/C4 oxidation, a common metabolic soft spot in piperidines. |

The "Basicity Cliff"

-

Cis-Isomer: The axial fluorine at C3 is spatially proximate to the axial proton on the protonated nitrogen (

). This allows for a stabilizing electrostatic interaction (charge-dipole or H-bond), effectively raising the pKa. -

Trans-Isomer (eq, eq): Both fluorines are equatorial and distant from the nitrogen lone pair/proton. The strong electron-withdrawing inductive effect (-I) of two fluorines lowers the pKa without any compensatory stabilization.

Synthetic Protocols

Synthesis of specific diastereomers requires distinct strategies. The cis-isomer is often accessed via reduction of aromatic precursors, while the trans-isomer typically requires nucleophilic fluorination with inversion.

Protocol A: Synthesis of cis-3,4-Difluoropiperidine (Hydrogenation Route)

Best for: Accessing the thermodynamically stable cis-isomer from aromatic precursors.

-

Precursor: Start with 3,4-difluoropyridine .

-

Activation: React with Benzyl bromide (BnBr) in acetone to form the N-benzyl-3,4-difluoropyridinium bromide salt.

-

Why: Pyridines are difficult to hydrogenate directly; pyridinium salts reduce more readily.

-

-

Reduction:

-

Catalyst: Sodium Borohydride (

) in Methanol (partial reduction to tetrahydropyridine). -

Hydrogenation:

(50 psi), -

Stereocontrol: The hydrogenation occurs syn to the ring face, and the fluorine atoms orient to minimize steric clash with the catalyst surface, overwhelmingly favoring the all-cis product (relative to ring protons).

-

-

Deprotection: Hydrogenolysis of the N-Benzyl group (if not removed in step 3) using

(Pearlman's catalyst).

Protocol B: Synthesis of this compound (Deoxofluorination)

Best for: Accessing the trans-isomer via stereospecific inversion.

-

Precursor: N-Boc-3-fluoro-4-hydroxypiperidine (cis-isomer).

-

Note: The relative stereochemistry of the starting alcohol determines the product. To get trans-difluoro, you need a cis-fluoro-alcohol (inversion at C4).

-

-

Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST .

-

Safety: Deoxo-Fluor is thermally more stable than DAST.

-

-

Procedure:

-

Dissolve N-Boc-precursor in anhydrous DCM under

. -

Cool to -78°C.

-

Add Deoxo-Fluor (1.5 equiv) dropwise.

-

Allow to warm to RT overnight.

-

-

Mechanism: The alcohol attacks the sulfur, forming a leaving group. Fluoride attacks via

, inverting the stereochemistry at C4.-

Cis-alcohol

Trans-difluoride.

-

Synthetic Workflow Diagram

Caption: Divergent synthetic pathways for accessing specific 3,4-difluoropiperidine diastereomers.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Lankin, D. C., et al. (2000).[3] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect.[3] Journal of the American Chemical Society, 122(22), 544-545. Link

-

Glorius, F., et al. (2017).[3] Direct access to all-cis-(multi)fluorinated cycloalkanes.[3] Science, 357(6354), 908-912. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of trans-3,4-Difluoropiperidine

This Application Note details the stereoselective synthesis of (trans)-3,4-difluoropiperidine starting from N-Boc-3,4-epoxypiperidine .

This synthesis presents a specific stereochemical challenge: standard nucleophilic opening of a cis-fused epoxide yields a trans-fluorohydrin. Subsequent deoxofluorination (e.g., using DAST) typically proceeds via an

Abstract & Strategic Overview

The introduction of vicinal difluorine motifs into saturated heterocycles is a high-value strategy in drug design to modulate pKa (typically lowering basicity by 1–2 units), block metabolic hotspots, and influence conformation via the gauche effect.

This protocol addresses the synthesis of (trans)-N-Boc-3,4-difluoropiperidine (Target 4 ). The route circumvents the natural tendency of epoxide-opening/fluorination sequences to yield cis-isomers by employing a "double inversion" strategy via a ketone intermediate.

The Stereochemical Challenge

-

Epoxide Opening: Anti-attack of fluoride on the cis-epoxide yields (trans)-fluorohydrin .

-

Direct Fluorination: Treatment of (trans)-fluorohydrin with DAST causes inversion, yielding the undesired (cis)-difluoride .

-

Solution: We must invert the hydroxyl center before the final fluorination.

-

Route: Epoxide

trans-Fluorohydrin

-

Reaction Pathway Visualization

The following diagram illustrates the stereochemical evolution of the scaffold.

Figure 1: Stereochemical flow from epoxide to trans-difluoride. Note the inversion at Step 4 requires a cis-precursor.

Detailed Experimental Protocols

Step 1: Epoxide Ring Opening (Synthesis of Intermediate A)

This step utilizes Olah’s reagent (HF·Pyridine) to open the epoxide. The reaction is regioselective (favoring attack at C3/C4 equally in symmetrical systems, but stereospecific anti-opening).

-

Reagents: N-Boc-3,4-epoxypiperidine (1.0 equiv), HF·Pyridine (70% HF, 1.5 equiv), DCM (Solvent).

-

Equipment: Polyethylene or Teflon reaction vessel (Glass is incompatible with HF).

Protocol:

-

Dissolve N-Boc-3,4-epoxypiperidine in DCM (0.5 M) in a Teflon flask. Cool to 0 °C.

-

Add HF·Pyridine dropwise via a plastic syringe. Caution: HF is highly toxic and corrosive.

-

Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

-

Quench: Pour the mixture slowly into a saturated aqueous NaHCO₃ solution/ice mixture. Ensure pH is basic (~8).

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Outcome: (trans)-N-Boc-3-fluoro-4-hydroxypiperidine .

-

Note: The product is a racemic mixture of the trans diastereomer.

-

Step 2: Oxidation to Ketone (Synthesis of Intermediate B)

To reset the stereocenter, we oxidize the alcohol to the

-

Reagents: Intermediate A (1.0 equiv), Dess-Martin Periodinane (DMP, 1.2 equiv), DCM.

Protocol:

-

Dissolve Intermediate A in DCM (0.3 M) at 0 °C.

-

Add DMP portion-wise.

-

Warm to RT and stir for 2–3 hours.

-

Quench: Add 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until the biphasic mixture becomes clear.

-

Outcome: N-Boc-3-fluoro-4-oxopiperidine . Isolate via silica gel chromatography (Hex/EtOAc).

Step 3: Stereoselective Reduction (Synthesis of Intermediate C)

This is the critical pivot point . Reduction with a bulky hydride (L-Selectride) favors the formation of the cis-fluorohydrin (kinetic control), whereas NaBH₄ typically yields the thermodynamic trans-product.

-

Reagents: Intermediate B (1.0 equiv), L-Selectride (1.0 M in THF, 1.2 equiv), THF.

Protocol:

-

Dissolve Intermediate B in anhydrous THF (0.2 M) and cool to -78 °C under Argon.

-

Add L-Selectride slowly dropwise. The bulky hydride attacks from the less hindered face (away from the axial fluorine or N-Boc group shielding), favoring the cis relationship.

-

Stir at -78 °C for 2 hours.

-

Quench: Oxidative workup is required for borohydrides. Add MeOH, then NaOH (3M), then H₂O₂ (30%) carefully at 0 °C.

-

Outcome: (cis)-N-Boc-3-fluoro-4-hydroxypiperidine .

-

Validation: Verify stereochemistry via NOESY NMR.[1] A strong NOE correlation between H3 and H4 indicates cis (syn) relationship.

-

Step 4: Deoxofluorination (Synthesis of Target)

The final substitution uses DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[2] These reagents activate the alcohol and displace it with fluoride via an

-

Reagents: Intermediate C (cis-isomer, 1.0 equiv), DAST (1.5 equiv), DCM (anhydrous).

Protocol:

-

Dissolve Intermediate C in anhydrous DCM (0.2 M) in a plastic/Teflon vessel under Argon. Cool to -78 °C.

-

Add DAST dropwise. Caution: Exothermic.

-

Stir at -78 °C for 1 hour, then allow to warm to RT overnight.

-

Quench: Pour carefully into sat. NaHCO₃/ice. Gas evolution (CO₂) will occur.

-

Purification: Column chromatography (Hexane/EtOAc gradient).

-

Outcome: (trans)-N-Boc-3,4-difluoropiperidine .

Data Summary & Troubleshooting

| Parameter | Step 1 (Opening) | Step 3 (Reduction) | Step 4 (Fluorination) |

| Reagent | HF·Pyridine | L-Selectride | DAST / Deoxo-Fluor |

| Major Isomer | trans-Fluorohydrin | cis-Fluorohydrin | trans-Difluoride |

| Mechanism | Anti-opening | Steric/Kinetic Control | |

| Key Risk | Glass corrosion (use Teflon) | Over-reduction / Temp control | Elimination (Olefin formation) |

| Yield Target | 85-95% | 70-80% | 50-65% |

Common Pitfall: Elimination Side Products In Step 4, DAST can cause E2 elimination to form the enamine or alkene (3-fluoro-1,2,3,6-tetrahydropyridine) instead of substitution.

-

Mitigation: Keep the reaction cold (-78 °C) during addition. If elimination is high, switch to XtalFluor-E or PhenoFluor , which are milder and less prone to elimination side reactions.

References

-

Epoxide Opening with HF: Olah, G. A., et al. "Synthetic Methods and Reactions. 63. Pyridinium Poly(hydrogen fluoride)." Journal of Organic Chemistry, 1979.

-

Stereoselective Reduction: Brown, H. C., & Krishnamurthy, S. "Lithium Selectrides. New, synthetically useful, highly stereoselective reducing agents." Journal of the American Chemical Society, 1972.

-

Deoxofluorination Mechanism: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 1975.

-

Fluorinated Piperidine Reviews: Champagne, P. A., et al. "Stereoselective Synthesis of Fluorinated Piperidines." Chemical Reviews, 2015.

Disclaimer: This protocol involves hazardous chemicals (HF, DAST). All manipulations must be performed in a fume hood with appropriate PPE (including Calcium Gluconate gel availability for HF).

Sources

- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The action of diethylaminosulfur trifluoride (DAST) on 1-(4,6-O-isopropylidene-beta-D-glucopyranosyl)pyrimidines, a one-pot synthesis of 2,2'-anhydro-1-(3-deoxy-3-fluoro-4,6-O-isopropylidene-beta-D- altropyranosyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of N-Boc-trans-3,4-difluoropiperidine intermediates

This Application Note details the stereoselective synthesis of N-Boc-trans-3,4-difluoropiperidine , a critical fluorinated building block in medicinal chemistry.[1] The introduction of vicinal difluorine motifs is a proven strategy to modulate pKa, lipophilicity (LogD), and metabolic stability while enforcing specific ring conformations (e.g., chair vs. twist-boat) via the gauche effect.[1]

This guide addresses the primary synthetic challenge: achieving the thermodynamic trans-diequatorial (or diaxial) fluoride configuration, which typically requires a specific cis-fluorohydrin precursor to leverage the inversion mechanism of deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor).[1]

Part 1: Retrosynthetic Strategy & Logic

The synthesis is designed around the inversion principle of nucleophilic fluorination.[1]

-

Target: N-Boc-trans-3,4-difluoropiperidine (Fluorines are anti).[1]

-

Key Transformation: Deoxyfluorination of a hydroxyl group using DAST (Diethylaminosulfur trifluoride).[1] This reaction proceeds via an SN2 mechanism, causing inversion of configuration at the carbon bearing the hydroxyl group.[1]

-

Required Precursor: To obtain the trans-difluoride, the precursor must be cis-3-fluoro-4-hydroxypiperidine (Fluorine and Hydroxyl are syn relative to the ring plane).[1]

Direct Epoxide Opening Warning: Standard opening of N-Boc-3,4-epoxypiperidine with fluoride sources (e.g., HF-Pyridine) yields the trans-fluoroalcohol .[1] Subsequent DAST treatment of this trans-intermediate would yield the cis-difluoride (undesired).[1] Therefore, this protocol utilizes a Ketone Functionalization Route to access the required cis-alcohol stereoisomer.[1]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of N-Boc-3-fluoro-4-oxopiperidine

Direct electrophilic fluorination of the silyl enol ether.[1]

Reagents: N-Boc-4-piperidone, LiHMDS (Lithium bis(trimethylsilyl)amide), TMSCl (Trimethylsilyl chloride), Selectfluor.[1]

-

Enol Silylation:

-

Charge a dry reaction vessel with N-Boc-4-piperidone (1.0 eq) and anhydrous THF under N2 atmosphere. Cool to -78 °C .[1]

-

Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 30 minutes. Stir for 1 hour to generate the lithium enolate.[1]

-

Add TMSCl (1.2 eq) dropwise.[1] Allow the mixture to warm to 0 °C over 2 hours.

-

Quench & Workup: Dilute with NaHCO3 (sat. aq.) and extract with Et2O. Dry (MgSO4) and concentrate to yield the crude silyl enol ether.[1]

-

-

Electrophilic Fluorination:

-

Dissolve the crude silyl enol ether in Acetonitrile (MeCN) at 0 °C.

-

Add Selectfluor (1.1 eq) portion-wise.[1] The electrophilic fluorine source attacks the enol double bond.[1]

-

Stir at room temperature (RT) for 3 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with water/EtOAc.[1] Wash organic layer with brine.[1] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate N-Boc-3-fluoro-4-oxopiperidine .

-

Phase 2: Stereoselective Reduction to cis-3-Fluoro-4-hydroxypiperidine

Controlled hydride reduction to favor the cis-diastereomer.

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4 (Sodium borohydride).[1]

-

Mechanistic Insight: The bulky hydride source (L-Selectride) attacks the ketone from the less hindered equatorial face, forcing the hydroxyl group into the axial position.[1] However, the 3-fluoro substituent exerts stereoelectronic effects.[1] A reduction screen is often necessary, but chromatographic separation is standard.[1]

-

Reduction:

-

Dissolve N-Boc-3-fluoro-4-oxopiperidine in dry THF at -78 °C .

-

Add L-Selectride (1.0 M in THF, 1.2 eq) slowly. Stir for 2 hours at -78 °C.

-

Quench: Carefully add MeOH, then H2O2 (30% aq) / NaOH (10% aq) to oxidatively work up the boron species.[1]

-

Extraction: Extract with EtOAc.

-

-

Purification (Critical):

-

The crude mixture will likely contain both cis and trans alcohols.[1]

-

Perform Flash Column Chromatography (high-performance silica).[1] The diastereomers typically have distinct Rf values (approx

in 50% EtOAc/Hex).[1] -

Target Isomer: Isolate the cis-3-fluoro-4-hydroxypiperidine .[1] Verify stereochemistry via 1H-NMR (coupling constants

and

-

Phase 3: Deoxyfluorination to N-Boc-trans-3,4-difluoropiperidine

Nucleophilic fluorination with inversion.[1]

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, Dichloromethane (DCM).[1]

-

Setup:

-

In a plastic or Teflon-coated flask (glass is acceptable if strictly anhydrous and short duration, but HF generation is a risk), dissolve cis-3-fluoro-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.

-

Cool to -78 °C (Critical for kinetic control and preventing elimination byproducts).[1]

-

-

Addition:

-

Quench (Safety Critical):

-

Cool reaction mixture back to 0 °C.

-

Slowly add saturated aq. NaHCO3. Note: Vigorous CO2 evolution occurs.[1]

-

Stir until bubbling ceases.

-

-

Isolation:

Part 3: Critical Process Parameters & Safety

| Parameter | Specification | Rationale |

| Temperature (DAST) | -78 °C | Low temp prevents elimination to enol ethers; slow warming ensures complete conversion.[1] |

| Moisture Control | < 100 ppm H2O | Water hydrolyzes DAST to HF, reducing yield and etching glassware.[1] |

| Isomer Purity | > 98% cis-alcohol | Purity of the precursor dictates the diastereomeric ratio (dr) of the final product.[1] |

| Quenching | Slow, Cold NaHCO3 | Exothermic hydrolysis of excess DAST can cause runaway pressure buildup.[1] |

Part 4: Visualization of Workflows

Figure 1: Reaction Pathway & Stereochemistry

Caption: Stereochemical pathway illustrating the inversion strategy required to access the trans-difluoride scaffold.

Figure 2: Experimental Workflow & Safety

Caption: Step-by-step operational workflow emphasizing safety checkpoints during DAST handling.

References

-

Selectfluor Fluorination of Enol Silyl Ethers

-

Stereoselective Reduction of 3-Substituted Piperidones

-

DAST Fluorination Protocols & Safety

-

Commercial Availability of Trans-Isomer

-

General Synthesis of 3-Fluoro-4-hydroxypiperidine Intermediates

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 6. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of trans-3,4-Difluoropiperidine in the Design of Orexin Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.

Abstract: The orexin system, with its cognate receptors Orexin 1 (OX1R) and Orexin 2 (OX2R), is a critical regulator of sleep-wake cycles, making it a prime target for the development of therapeutics for insomnia. Dual Orexin Receptor Antagonists (DORAs) have emerged as a novel and effective class of drugs. This document provides a detailed guide on the strategic incorporation of the trans-3,4-difluoropiperidine moiety into orexin receptor antagonists. We explore the medicinal chemistry rationale, provide exemplary, detailed protocols for synthesis and in vitro evaluation, and discuss the anticipated impact on pharmacological properties.

Introduction: The Orexin System and the Rationale for Fluorination

The discovery of the orexin neuropeptides (Orexin-A and Orexin-B) and their G protein-coupled receptors (GPCRs), OX1R and OX2R, revolutionized our understanding of sleep regulation. This system is a key promoter of wakefulness. Consequently, antagonizing these receptors presents a powerful therapeutic strategy for treating insomnia.[1] Marketed drugs like suvorexant and lemborexant validate this approach, offering a mechanism of action distinct from traditional GABAergic hypnotics and preserving a more natural sleep architecture.[2][3]

In the quest for optimized drug candidates, medicinal chemists continuously explore novel chemical space. The incorporation of fluorine into drug molecules is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[5][6]

Specifically, the this compound scaffold offers several compelling advantages:

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity can decrease off-target interactions (e.g., with the hERG potassium channel) and improve membrane permeability, thereby enhancing oral bioavailability and CNS penetration.[5][7]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Fluorination at the 3 and 4 positions can shield the piperidine ring from metabolic attack, potentially leading to a more favorable pharmacokinetic profile.[8]

-

Conformational Control: The stereospecific trans arrangement of the fluorine atoms can lock the piperidine ring into a preferred conformation. This pre-organization can lead to a lower entropic penalty upon binding to the orexin receptor, potentially increasing binding affinity and selectivity.[9]

-

Novel Receptor Interactions: The polarized C-F bonds may engage in favorable dipole-dipole or hydrogen bond-like interactions with amino acid residues within the orexin receptor binding pocket, further enhancing potency.

This guide will provide a practical framework for leveraging these properties in the design and evaluation of next-generation orexin receptor antagonists.

Overall Discovery and Development Workflow

The development of a novel DORA incorporating the this compound moiety follows a structured, multi-stage process. This workflow ensures a systematic progression from initial design to preclinical evaluation.

Caption: High-level workflow for the development of a novel DORA.

Synthesis of a Representative DORA with a this compound Moiety

While a specific orexin antagonist containing a this compound moiety is not prominently described in publicly accessible literature, a robust synthetic plan can be constructed based on established methodologies. We will use a scaffold inspired by known DORAs, which typically feature a core aromatic or heteroaromatic acid coupled to a basic amine.[10]

Exemplary Synthetic Scheme

The overall strategy involves the stereoselective synthesis of an N-protected this compound building block, followed by its coupling to a representative carboxylic acid core, and final deprotection if necessary.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of suvorexant on sleep architecture and power spectral profile in patients with insomnia: analysis of pooled phase 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. mdpi.com [mdpi.com]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Late-Stage Fluorination of Piperidine Scaffolds

Introduction: The Strategic Value of Fluorine in Piperidine-Containing Drug Candidates

The piperidine motif is one of the most prevalent saturated N-heterocyclic ring systems found in pharmaceuticals, agrochemicals, and advanced materials.[1] Its conformational flexibility and basic nitrogen atom are key to its frequent role in molecular recognition at biological targets. The introduction of fluorine into this privileged scaffold at a late stage of a synthetic sequence is a powerful strategy in modern drug discovery.[2][3] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] Strategic fluorination can modulate the basicity (pKa) of the piperidine nitrogen, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and binding affinity.[1][5] For instance, modulating the pKa of a piperidine-containing drug candidate by introducing a fluorine atom can disrupt binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1][5]

However, the late-stage introduction of fluorine into complex, densely functionalized molecules containing a piperidine ring presents significant synthetic challenges.[1] Traditional fluorination methods often require harsh conditions or pre-functionalized starting materials, which are not amenable to late-stage applications.[6][7] This guide provides an in-depth overview of modern late-stage fluorination methods applicable to piperidine scaffolds, with a focus on practical, field-proven protocols and the rationale behind their application.

I. Electrophilic Fluorination: Direct C-H to C-F Conversion

Electrophilic fluorination has emerged as a leading strategy for the late-stage introduction of fluorine, offering direct conversion of C-H bonds to C-F bonds.[8] This approach is particularly attractive as it avoids the need for pre-installed leaving groups. The most common electrophilic fluorinating reagents are N-F compounds, which are generally more stable, safer, and easier to handle than older reagents like elemental fluorine (F2) or xenon difluoride (XeF2).[8][9]

A. Mechanism and Rationale

The mechanism of electrophilic fluorination with N-F reagents is still a subject of some debate but is generally considered to proceed through either an SN2-type pathway or a single-electron transfer (SET) process.[8] For the C-H fluorination of piperidines, the reaction often proceeds via a radical mechanism, particularly when photoredox catalysis is employed. The choice of reagent and conditions is critical for achieving the desired regioselectivity and avoiding side reactions.

B. Key Reagents for Electrophilic Fluorination of Piperidines

| Reagent | Full Name | Key Features |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, versatile, and commercially available.[10] Often used in photoredox and metal-catalyzed reactions.[11][12] |

| NFSI | N-Fluorobenzenesulfonimide | Milder than Selectfluor®, often used for the fluorination of activated C-H bonds.[8] |

C. Experimental Protocol: Photoredox-Mediated Decarboxylative Fluorination of a Piperidine Carboxylic Acid

This protocol demonstrates a powerful late-stage fluorination strategy where a carboxylic acid group, a common functional handle in drug candidates, is replaced with a fluorine atom.[11][13] This method is particularly useful as it provides a predictable and regioselective route to fluorinated piperidines.

Reaction Scheme:

A representative decarboxylative fluorination reaction.

Materials:

-

N-Benzoyl-4-piperidinecarboxylic acid

-

Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)

-

Selectfluor®

-

Disodium hydrogen phosphate (Na2HPO4)

-

Acetonitrile (CH3CN), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Blue LED light source (e.g., 450 nm)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: In a dry vial equipped with a magnetic stir bar, combine N-benzoyl-4-piperidinecarboxylic acid (1.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol %), Selectfluor® (1.2 equiv), and Na2HPO4 (1.0 equiv).

-

Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.

-

Degassing: Seal the vial and degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.

-

Photocatalysis: Place the reaction vial in proximity to a blue LED light source and stir vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation and Causality:

-

The Photocatalyst: The iridium-based photocatalyst is chosen for its ability to absorb visible light and initiate the single-electron transfer process required for the decarboxylation.[11]

-

The Base: Na2HPO4 acts as a mild base to deprotonate the carboxylic acid, forming the carboxylate which is more readily oxidized.

-

Selectfluor®: This reagent serves as the fluorine atom source.[11][13]

-

Inert Atmosphere: The exclusion of oxygen is crucial as it can quench the excited state of the photocatalyst and participate in unwanted side reactions.

II. Nucleophilic Fluorination: A Complementary Approach

While electrophilic fluorination is powerful, nucleophilic fluorination provides a complementary and often more cost-effective approach, especially for larger-scale synthesis.[14] These methods typically involve the displacement of a leaving group with a fluoride source. A significant advancement in this area is the development of methods that generate the required electrophile in situ from readily available functional groups like carboxylic acids.

A. Mechanism and Rationale

Recent advances have enabled the decarboxylative nucleophilic fluorination of carboxylic acids.[14] This process, often mediated by a silver catalyst, involves the formation of a carboxyl radical which is then trapped by a nucleophilic fluoride source. This strategy is advantageous as it utilizes more readily available and less expensive fluoride salts compared to the complex electrophilic N-F reagents.[14]

B. Experimental Protocol: Silver-Catalyzed Decarboxylative Nucleophilic Fluorination

This protocol provides an alternative to the photoredox method for converting a carboxylic acid to a fluoride, with the key difference being the use of a nucleophilic fluoride source.

Reaction Scheme:

A representative silver-catalyzed decarboxylative fluorination.

Materials:

-

N-Protected piperidine carboxylic acid

-

Silver nitrate (AgNO3)

-

Potassium persulfate (K2S2O8)

-

Selectfluor® (in this context, acting as a fluoride source)

-

Suitable solvent (e.g., acetonitrile/water mixture)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: To a reaction vessel, add the N-protected piperidine carboxylic acid (1.0 equiv), AgNO3 (10 mol %), and Selectfluor® (1.5 equiv).

-

Solvent and Oxidant Addition: Add a mixture of acetonitrile and water as the solvent. Then, add K2S2O8 (2.0 equiv) as the oxidant.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Self-Validation and Causality:

-

Silver Catalyst: The silver catalyst is crucial for facilitating the decarboxylation process.[14]

-

Oxidant: Potassium persulfate is a strong oxidant that initiates the radical formation.

-

Fluoride Source: While Selectfluor® is typically an electrophilic fluorinating agent, in this silver-catalyzed cycle, it can also serve as a source of fluoride. Other nucleophilic fluoride sources can also be explored.

-

Solvent System: The use of a mixed solvent system like acetonitrile/water is often necessary to dissolve all the components of the reaction.

III. Safety and Handling of Fluorinating Agents

Working with fluorinating agents requires strict adherence to safety protocols due to their potential hazards.[15][16]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the specific chemicals being used (e.g., neoprene or nitrile gloves).[15][17]

-

Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[16]

-

Material Compatibility: Ensure that all glassware and equipment are dry and compatible with the reagents being used. Fluorinating agents can react with moisture to produce hydrofluoric acid (HF), which is highly corrosive and toxic.[16]

-

Quenching: Quenching procedures for reactions involving fluorinating agents should be performed with extreme care, typically by slowly adding the reaction mixture to a cooled, stirred solution of a quenching agent (e.g., saturated aqueous sodium bicarbonate). This process can be exothermic and may release gases.[15]

Specific Reagent Precautions:

-

Selectfluor® and NFSI: These are relatively stable solids but are strong oxidizing agents. Avoid contact with combustible materials.[15]

-

DAST (Diethylaminosulfur trifluoride) and related reagents (not detailed in protocols but common): These are highly reactive and moisture-sensitive. They can decompose violently if heated. Reactions should be conducted at low temperatures, and quenching must be done with extreme caution.

IV. Visualization of Experimental Workflow

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 13. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. ipo.rutgers.edu [ipo.rutgers.edu]

Troubleshooting & Optimization

Technical Support Center: Stability & Synthesis of Vicinal Difluoropiperidines

Introduction: The "Silent Killer" of Fluorinated Scaffolds

Welcome to the technical support center. If you are reading this, you likely observed a degradation of your vicinal difluoropiperidine scaffold—either during the final deprotection step or upon storage. You might see the appearance of vinyl fluorides in your NMR or a "melting" of your crystalline solid into an oil.

Vicinal difluoropiperidines (specifically 3,4-difluoropiperidines) are high-value pharmacophores due to their ability to modulate pKa and conformation via the fluorine gauche effect . However, they are thermodynamically prone to dehydrofluorination (HF elimination) . This process is often autocatalytic, driven by the basicity of the piperidine nitrogen itself.

This guide provides a root-cause analysis and actionable protocols to stabilize these motifs.

Module 1: Mechanistic Diagnosis

User Question: “My compound was pure after the column, but after removing the Boc group, it decomposed into a mixture of alkenes. What happened?”

Technical Analysis: You are likely witnessing an E1cb-like elimination facilitated by the free amine. In vicinal difluoro systems, the acidity of the C-H bonds adjacent to the fluorine atoms is enhanced. Upon N-deprotection, the free secondary amine (pKa ~10-11) acts as an intramolecular base, abstracting the proton at the C3 or C5 position, leading to the expulsion of a fluoride ion and the formation of an enamine or vinyl fluoride.

The Elimination Pathway (Visualized)

The following diagram illustrates the "Self-Destruct" mechanism of free-base difluoropiperidines and the stabilization strategy.

Figure 1: The degradation pathway of vicinal difluoropiperidines. Note that the ammonium salt is the kinetic trap that prevents elimination.

Module 2: Synthetic Troubleshooting & Prevention

User Question: “How do I install the fluorine atoms without causing immediate elimination?”

Protocol: Direct deoxofluorination of diols (using DAST or Deoxo-Fluor) is notoriously risky for this scaffold. The high basicity of DAST often triggers elimination before fluorination is complete.

Recommended Synthetic Workflow

| Parameter | Recommendation | Rationale |

| Reagent Selection | PhenoFluor™ or Sulfonyl Fluorides (PyFluor) | These reagents allow for fluorination at milder conditions or higher temperatures without the strong basicity associated with DAST decomposition [1, 2]. |

| Protecting Group | Boc or Cbz (carbamates) | Essential. Reduces the nucleophilicity of the nitrogen lone pair, preventing it from assisting in elimination during the fluorination step. |

| Base Additive | KF (Potassium Fluoride) | When using PhenoFluor, adding KF can suppress elimination side-products by buffering the reaction environment [4]. |

| Solvent | Toluene or Dichloromethane | Non-polar solvents often favor the SN2 mechanism over E2 elimination in these systems. |

Step-by-Step: The "Salt-Lock" Isolation Protocol

Use this protocol to isolate your final product without degradation.

-

Deprotection: Dissolve N-Boc-3,4-difluoropiperidine in 4M HCl in Dioxane (anhydrous). Do not use aqueous acids if possible to avoid hydrolysis.

-

Precipitation: Once TLC indicates consumption of starting material, do not neutralize . Add diethyl ether (Et₂O) or MTBE to the reaction mixture.

-

Filtration: The hydrochloride salt will precipitate. Filter the solid under an inert atmosphere (Argon/Nitrogen).

-

Washing: Wash the filter cake with cold Et₂O to remove residual Boc byproducts.

-

Drying: Dry under high vacuum at room temperature. Store as the HCl salt.

Critical Warning: Never subject the free amine to heat or prolonged storage in solution (e.g., CDCl₃ for NMR) without neutralization.

Module 3: Handling & Storage FAQs

Q: I need the free base for a coupling reaction. How do I handle it? A: Generate the free base in situ. Do not isolate it.

-

Protocol: Suspend the HCl salt in your coupling solvent (e.g., DMF). Add exactly 1.0-1.1 equivalents of a non-nucleophilic base like DIPEA or N-Methylmorpholine immediately before adding the electrophile. This minimizes the lifetime of the free amine species.

Q: Why does my 3,4-difluoropiperidine decompose in CDCl₃? A: CDCl₃ is often slightly acidic (forming HCl over time), but more importantly, the solution phase allows the intermolecular elimination pathways to proceed.

-

Fix: Use CD₃OD (Methanol-d4) or DMSO-d6 for NMR. These solvents solvate the amine and fluoride ions, stabilizing the charged intermediates and reducing the rate of elimination.

Q: Does the stereochemistry (cis vs. trans) affect stability? A: Yes. Cis-3,4-difluoropiperidine is generally more stable due to the fluorine gauche effect , which places the C-F bonds in a gauche arrangement that is energetically favorable. The trans isomer may suffer from higher diaxial repulsion or favorable orbital alignment for E2 elimination [3].

Module 4: Decision Matrix for Fluorination

Use this logic flow to select the correct fluorination strategy for your precursor.

Figure 2: Strategic decision tree for selecting fluorination reagents to minimize elimination risk.

References

-

Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1] Journal of the American Chemical Society, 137(30), 9571–9574.

-

Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2470–2473.

-

Lankin, D. C., et al. (2000).[2] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect.[2] Journal of the American Chemical Society, 122, 544-545.[2]

-

Fujiwara, T., & Ritter, T. (2012). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Chemical Science.

Sources

Technical Support Center: Stability & Handling of trans-3,4-Difluoropiperidine

[1]

Ticket ID: T34-DFP-STAB Subject: Troubleshooting degradation, epimerization, and yield loss under basic conditions. Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division.

Executive Summary: The "Inductive Trap"

Researchers often treat trans-3,4-difluoropiperidine as a standard secondary amine.[1] This is a critical error. The presence of vicinal fluorine atoms creates a unique electronic environment that drastically lowers the pKa of the nitrogen while simultaneously increasing the acidity of the ring protons (

-

The Stability Paradox: The hydrochloride salt (HCl) is robust and stable. The free base, however, is thermodynamically fragile.[1]

-

Primary Failure Mode: Base-mediated dehydrofluorination (loss of HF) leading to enamine formation and polymerization.[1]

-

Secondary Failure Mode: Epimerization of the trans isomer to the thermodynamically distinct cis form.

Critical Mechanism: Why Your Compound Decomposes[1]

Understanding the failure mechanism is the only way to prevent it.[1] In the trans-configuration, the molecule can access a conformation where the C-H bond and the C-F bond are anti-periplanar (180° alignment). This geometry perfectly satisfies the stereoelectronic requirements for E2 elimination .

Pathway Visualization: The Road to Ruin

Figure 1: The degradation cascade.[1] Note that once the enamine forms, the sample is usually unrecoverable.

Troubleshooting Guide: Protocols & Solutions

Scenario A: "My yield plummeted during the free-basing step."

Diagnosis: You likely used a strong base (NaOH, KOH) or allowed the exotherm to heat the reaction. High local pH concentrations trigger rapid HF elimination.[1]

The Solution: Biphasic "Soft" Neutralization Do not use homogenous strong bases.[1] Use a biphasic system where the base stays in the water and the amine moves to the organic layer immediately upon formation.

Protocol:

-

Solvent System: Suspend the this compound HCl salt in CH₂Cl₂ (DCM).

-

Temperature: Cool the suspension to 0°C .

-

Base Selection: Add a saturated aqueous solution of NaHCO₃ (Sodium Bicarbonate) or K₂CO₃ (Potassium Carbonate).[1]

-

Agitation: Stir vigorously for 10–15 minutes.

-

Separation: Separate layers immediately. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure at low temperature (<30°C).

Scenario B: "The NMR shows a mixture of isomers (trans/cis) after reaction."

Diagnosis: Epimerization via a carbanion intermediate.[1] The proton

Data: Base Compatibility Matrix

| Base Type | Example | Risk Level | Recommendation |

| Hydroxides | NaOH, KOH, LiOH | CRITICAL | Avoid. Causes rapid elimination and hydrolysis.[1] |

| Alkoxides | NaOMe, KOtBu | CRITICAL | Avoid. Strong basicity promotes E2 elimination.[1] |

| Strong Amines | DBU, TBD | HIGH | Avoid. Promotes epimerization.[1] |

| Tertiary Amines | TEA, DIPEA | MODERATE | Use only if necessary; keep equivalents low (1.0–1.2 eq).[1] |

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | LOW | Preferred for alkylations/couplings.[1] |

| Bicarbonates | NaHCO₃ | LOWEST | Ideal for free-basing.[1] |

Scenario C: "My coupling reaction failed (Amide Bond Formation)."

Diagnosis: Reduced nucleophilicity.[1][2] The two fluorine atoms pull electron density away from the nitrogen lone pair.[1] this compound is significantly less nucleophilic than piperidine.[1]

The Solution:

-

Activation: Use highly reactive coupling agents (e.g., HATU, COMU) rather than EDCI/HOBt.[1]

-

Order of Addition: Pre-activate the acid before adding the fluorinated amine.

-

Monitoring: Monitor by ¹⁹F NMR .

Strategic Decision Tree: Experimental Design

Use this flow to plan your experiment.

Figure 2: Experimental workflow optimization.

Frequently Asked Questions (FAQs)

Q: Can I store the free base in the fridge? A: We strongly advise against storing the free base. It is prone to autocatalytic decomposition and CO₂ absorption (forming carbamates).[1] Always generate the free base in situ or use it immediately.[1] Store the HCl salt; it is stable for years at room temperature.[1]

Q: Why is the trans isomer more expensive/harder to find than the cis? A: Synthetic difficulty.[1] The cis isomer is often thermodynamically favored due to the gauche effect (F-C-C-F interaction) and dipole minimization. Accessing the trans isomer often requires specific stereoselective routes that fight these thermodynamic preferences.[1]

Q: I see a new peak in ¹⁹F NMR at -120 ppm. What is it? A: This is likely the HF elimination product (enamine/imine) or a defluorinated byproduct.[1] If you see this, your reaction conditions are too basic or too hot.[1]

References

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

-

Surmont, R., et al. (2010).[1] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[1][3] (Provides context on fluorinated piperidine stability and synthesis). Link[1]

-

Lankin, D. C., et al. (2000).[1][4] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: A potent C-F...H-N+ charge-dipole effect.[1][4] Journal of the American Chemical Society, 122(22), 544-545. (Foundational text on conformational preferences of fluorinated piperidines). Link[1]

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Discusses pKa modulation by fluorine). Link

Validation & Comparative

A Senior Application Scientist's Guide to ³JFH Vicinal Coupling Values in Fluorinated Piperidines: A Comparative Analysis for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of fluorine can profoundly influence its conformation, pKa, metabolic stability, and ultimately, its biological activity. This guide provides an in-depth comparison of the ³JFH vicinal coupling values in fluorinated piperidines, offering a powerful tool for elucidating their stereochemistry and conformational preferences. We will delve into the theoretical underpinnings, present robust experimental data, and provide detailed protocols to empower your research.

The Significance of ³JFH Coupling Constants in Conformational Analysis

The magnitude of the three-bond coupling constant (³J) between a fluorine and a vicinal hydrogen atom (³JFH) is exquisitely sensitive to the dihedral angle (φ) between them. This relationship, a variation of the well-established Karplus equation, is the cornerstone of using NMR spectroscopy for the conformational analysis of fluorinated molecules.[1][2] In a piperidine ring, which typically adopts a chair conformation, a fluorine substituent can occupy either an axial or an equatorial position. These two orientations result in distinct dihedral angles with neighboring protons, leading to significantly different and predictable ³JFH coupling constants.

A large ³JFH value is indicative of an anti-periplanar arrangement (dihedral angle ≈ 180°), which occurs between an axial fluorine and an axial proton. Conversely, a small ³JFH value suggests a gauche relationship (dihedral angle ≈ 60°), characteristic of an equatorial fluorine and either an axial or equatorial proton. By carefully measuring these coupling constants, we can confidently assign the stereochemistry and determine the conformational equilibrium of fluorinated piperidines in solution.[3][4]

The Karplus Relationship for H-F Coupling

The relationship between the vicinal coupling constant and the dihedral angle can be visualized through a Karplus curve. While originally developed for proton-proton couplings, a similar relationship exists for proton-fluorine interactions. The exact parameters of the curve can vary depending on factors like substituent electronegativity, but the general trend remains a powerful predictive tool.[5][6]

Caption: A generalized Karplus curve illustrating the dependence of the ³JFH coupling constant on the H-C-C-F dihedral angle.

Comparative Analysis of ³JFH Values in Fluorinated Piperidines

Experimental data from various substituted and protected fluorinated piperidines clearly demonstrate the diagnostic power of ³JFH coupling constants. The following table summarizes key findings from the literature, showcasing the distinct differences between axial and equatorial fluorine orientations.

| Compound | N-Protecting Group | Solvent | Fluorine Orientation | ³J(F, H) (Hz) | Reference |

| 3,5-difluoropiperidine | Piv | Chloroform | equatorial | 7.3 | [4] |

| 3,5-difluoropiperidine | Boc | Chloroform | equatorial | 12.5 | [4] |

| 3,5-difluoropiperidine | Piv | DMSO | axial | 38.5 | [7] |

| 3,5-difluoropiperidine | Boc | DMSO | axial | 40.4 | [7] |

| cis-3-fluoro-4-methylpiperidine | TFA | Chloroform | axial | High | [3] |

| cis-3-fluoro-4-methylpiperidine | HCl | Water | axial | High | [3] |

Analysis of the Data:

The data unequivocally shows that large ³JFH values (in the range of 38-41 Hz) are consistently observed when the fluorine atom adopts an axial orientation.[7] In contrast, smaller coupling constants (7-13 Hz) are characteristic of an equatorial fluorine.[4] This significant difference provides a clear and reliable method for stereochemical assignment.